molecular formula C9H12BrNO3S B13373886 (4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide

(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide

Cat. No.: B13373886
M. Wt: 294.17 g/mol
InChI Key: AYTJRXOJXLHSST-UHFFFAOYSA-N
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Description

(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide is an organic compound that features a bromophenyl group attached to a methanesulfonamide moiety with a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide typically involves the reaction of 4-bromophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of (4-bromophenyl)-N-(2-oxoethyl)methanesulfonamide.

    Reduction: Formation of (phenyl)-N-(2-hydroxyethyl)methanesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of (4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)-N-(2-hydroxyethyl)methanesulfonamide
  • (4-fluorophenyl)-N-(2-hydroxyethyl)methanesulfonamide
  • (4-methylphenyl)-N-(2-hydroxyethyl)methanesulfonamide

Uniqueness

(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets compared to its chloro, fluoro, or methyl analogs.

Properties

Molecular Formula

C9H12BrNO3S

Molecular Weight

294.17 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(2-hydroxyethyl)methanesulfonamide

InChI

InChI=1S/C9H12BrNO3S/c10-9-3-1-8(2-4-9)7-15(13,14)11-5-6-12/h1-4,11-12H,5-7H2

InChI Key

AYTJRXOJXLHSST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NCCO)Br

Origin of Product

United States

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